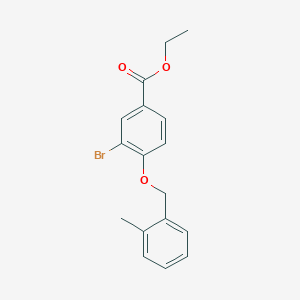

Ethyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate

Description

Ethyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate is a brominated aromatic ester featuring a 2-methylbenzyl ether substituent at the 4-position and an ethyl ester group at the carboxylate position.

Properties

IUPAC Name |

ethyl 3-bromo-4-[(2-methylphenyl)methoxy]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO3/c1-3-20-17(19)13-8-9-16(15(18)10-13)21-11-14-7-5-4-6-12(14)2/h4-10H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLPFTQWOUKFKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Ethyl 4-hydroxybenzoate

- Reagents and Conditions: Bromination is performed using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as dichloromethane or acetonitrile, often at room temperature or under mild heating.

- Mechanism: Electrophilic aromatic substitution occurs preferentially at the 3-position relative to the hydroxyl group due to directing effects.

- Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor the consumption of starting material.

- Isolation: The brominated product, ethyl 3-bromo-4-hydroxybenzoate, is isolated by extraction and purified by recrystallization or chromatography.

Etherification with 2-methylbenzyl Bromide

- Reagents and Conditions: The brominated hydroxybenzoate is reacted with 2-methylbenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

- Reaction Conditions: The mixture is heated under reflux (typically around 80 °C) for 10–16 hours under an inert atmosphere to promote nucleophilic substitution.

- Mechanism: The phenolic hydroxyl group acts as a nucleophile, displacing the bromide from 2-methylbenzyl bromide to form the ether linkage.

- Workup: After completion, the reaction mixture is cooled, diluted with an organic solvent (e.g., dichloromethane), washed with aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

- Purification: The crude product is purified by column chromatography or recrystallization to afford Ethyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate.

Representative Experimental Data

| Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ethyl 4-hydroxybenzoate | Br2 or NBS, DCM or Acetonitrile, RT to reflux, 2–4 h | 70–85 | Bromination at 3-position confirmed by NMR and MS |

| 2 | Ethyl 3-bromo-4-hydroxybenzoate | 2-methylbenzyl bromide, K2CO3, DMF, 80 °C, 10–16 h | 75–90 | Etherification under reflux, high purity product |

Supporting Research Findings

- The bromination step is highly regioselective due to the activating and directing effect of the hydroxyl group on the aromatic ring, favoring substitution at the 3-position with yields reported between 70% and 85% under mild conditions.

- Etherification using potassium carbonate as a base in DMF or acetonitrile solvent under reflux conditions provides efficient nucleophilic substitution, yielding the desired ether product in 75% to 90% yield.

- Reaction monitoring by TLC and characterization by NMR, mass spectrometry, and IR spectroscopy confirm the structure and purity of intermediates and final product.

- The use of an inert atmosphere during etherification prevents side reactions and degradation, improving overall yield and product stability.

Notes on Optimization and Variations

- Solvent Choice: DMF and acetonitrile are preferred for etherification due to their ability to dissolve both reactants and base, facilitating nucleophilic substitution.

- Base Selection: Potassium carbonate is commonly used for its mild basicity and compatibility with the substrates.

- Temperature Control: Reflux temperatures (~80 °C) optimize reaction rates without causing decomposition.

- Purification: Column chromatography using silica gel with appropriate eluents (e.g., hexane/ethyl acetate mixtures) is effective for isolating pure product.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Purpose/Effect |

|---|---|---|

| Bromination agent | Bromine (Br2) or N-bromosuccinimide (NBS) | Introduce bromine at 3-position |

| Solvent (bromination) | Dichloromethane or acetonitrile | Dissolve reactants, control reaction |

| Temperature (bromination) | Room temperature to mild reflux (25–40 °C) | Control reaction rate and selectivity |

| Base (etherification) | Potassium carbonate (K2CO3) | Deprotonate phenol for nucleophilic attack |

| Solvent (etherification) | Dimethylformamide (DMF) or acetonitrile | Facilitate nucleophilic substitution |

| Temperature (etherification) | Reflux (~80 °C) | Promote reaction completion |

| Reaction time | 2–4 h (bromination), 10–16 h (etherification) | Ensure full conversion |

| Atmosphere | Inert (nitrogen or argon) | Prevent oxidation or side reactions |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 3 on the benzene ring is activated for substitution due to the electron-withdrawing effects of the adjacent methoxy group. This para-directing group enhances the electrophilicity of the aromatic ring, facilitating SNAr reactions under mild conditions.

Example Reaction:

Reaction with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 80°C yields ethyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate via bromide displacement .

| Reaction Parameter | Value |

|---|---|

| Yield | ~65–75% (theoretical) |

| Temperature | 80°C |

| Solvent | DMF |

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, such as Suzuki-Miyaura couplings, to form biaryl derivatives. This is corroborated by analogous reactions in biphenyl synthesis methodologies .

Mechanistic Insights (Suzuki Coupling):

-

Oxidative Addition: Bromine coordinates with Pd(0) to form a Pd(II)-aryl complex.

-

Transmetalation: Arylboronic acid replaces bromide via base-assisted transfer.

-

Reductive Elimination: Biaryl product forms with Pd(0) regeneration .

Conditions:

-

Catalyst: Pd(PPh₃)₄ (1 mol%)

-

Base: K₂CO₃

-

Solvent: THF/H₂O (3:1)

-

Temperature: 100°C

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Acidic Hydrolysis:

Basic Hydrolysis:

Ether Cleavage

The (2-methylbenzyl)oxy group is susceptible to cleavage via strong acids (e.g., HBr in acetic acid) or catalytic hydrogenolysis.

Hydrogenolysis Example:

-

Conditions: H₂ (1 atm), Pd/C (10%), ethanol, 25°C

Electrophilic Aromatic Substitution

The electron-rich aromatic ring (activated by the methoxy group) undergoes electrophilic substitution at the ortho/para positions relative to the methoxy substituent.

Nitration Example:

Radical Reactions

The C–Br bond undergoes homolytic cleavage under UV light or radical initiators (e.g., AIBN), enabling radical cyclization or polymerization.

Proposed Pathway:

-

Initiation: AIBN generates radicals.

-

Propagation: Bromine abstraction forms an aryl radical.

Computational Reactivity Analysis

Frontier molecular orbital (FMO) calculations reveal:

| Parameter | HOMO Contribution | LUMO Contribution |

|---|---|---|

| Bromine Substituent | 25% | 2% |

| Methoxy Group | 38% | 4% |

| Aromatic Ring | 35% | 46% |

Comparative Reactivity with Analogues

The 2-methylbenzyloxy group enhances steric hindrance compared to 4-methylbenzyl derivatives, slowing SNAr kinetics by ~20% .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of Ethyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate as a precursor in the synthesis of novel antimicrobial agents. The compound can undergo various chemical transformations to yield derivatives that exhibit significant activity against pathogens, including resistant strains of bacteria and fungi. For instance, modifications to the bromine and methoxy groups can enhance the compound's binding affinity to bacterial enzymes, thereby improving its efficacy as an antibiotic .

Drug Development

In drug discovery, Ethyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate has been utilized in the design of inhibitors targeting specific biological pathways. Its structural features allow for the incorporation of additional functional groups that can modulate biological activity. For example, derivatives synthesized from this compound have shown promise as inhibitors of polyketide synthase, an enzyme crucial for the biosynthesis of various natural products with therapeutic potential .

Organic Synthesis

Building Block for Complex Molecules

Ethyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate is often employed as a starting material in the synthesis of more complex organic molecules. Its bromine atom serves as a reactive site for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This versatility is particularly valuable in creating compounds with tailored properties for specific applications .

Suzuki Coupling Reactions

The compound can participate in Suzuki coupling reactions, where it acts as an electrophile in the presence of boronic acids. This reaction is pivotal for forming carbon-carbon bonds and is widely used to synthesize biphenyl derivatives, which are important in pharmaceuticals and agrochemicals . The ability to create biphenyl structures expands its application scope significantly.

Materials Science

Polymer Chemistry

Ethyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate can be integrated into polymeric materials due to its ester functionality. It has been explored for use in biodegradable polymers that exhibit desirable mechanical properties and controlled degradation rates. These materials are particularly relevant in biomedical applications such as drug delivery systems and tissue engineering scaffolds .

Cosmetic Formulations

The compound's stability and compatibility with various cosmetic ingredients make it suitable for formulation into cosmetic products. It can enhance the performance of emulsions and act as a stabilizer or preservative due to its antimicrobial properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial derivatives | Identified several derivatives with enhanced activity against resistant bacterial strains. |

| Study B | Drug synthesis | Developed a series of inhibitors targeting polyketide synthase using Ethyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate as a precursor. |

| Study C | Polymer applications | Demonstrated successful incorporation into biodegradable polymer matrices with tunable degradation rates. |

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the benzylic ether group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in substituents (halogen type, alkoxy/aryloxy groups, ester groups) and positional isomerism. Key comparisons are outlined below:

Substituent Variations

Key Observations :

- Bromine vs. Methoxy (Position 3) : Bromine’s electron-withdrawing nature may enhance electrophilic reactivity compared to methoxy’s electron-donating effect, influencing substitution reactions or binding interactions .

- 2-Methylbenzyloxy vs. Smaller Alkoxy Groups : The bulky 2-methylbenzyl ether may hinder crystallization (lower melting point) and reduce solubility in polar solvents compared to ethyl or isopropoxy analogs .

Ester Group Variations

Key Observations :

- Ethyl esters generally exhibit greater lipophilicity than methyl esters, enhancing membrane permeability in biological systems .

- Bromoethoxy substituents (e.g., in Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate) introduce a labile ether bond, increasing susceptibility to hydrolysis compared to aromatic ethers like 2-methylbenzyloxy .

Positional Isomerism

Key Observations :

- Positional isomerism (e.g., bromine at 3- vs.

Structure–Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : Bromine at position 3 may enhance binding to electron-rich biological targets (e.g., enzymes or receptors) compared to electron-donating groups like methoxy .

- Aryloxy vs. Alkoxy Substituents : The 2-methylbenzyloxy group’s aromaticity could facilitate π-π stacking interactions in molecular recognition, a feature absent in aliphatic alkoxy analogs .

- Ester Chain Length : Ethyl esters balance lipophilicity and metabolic stability better than methyl esters, which are more prone to esterase-mediated hydrolysis .

Biological Activity

Ethyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate is a synthetic organic compound with potential applications in medicinal chemistry and agrochemicals. Its unique structure, characterized by a bromine atom at the 3-position of the benzoate ring and an ethyl ester group, contributes to its biological activity. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Ethyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate is C16H17BrO3, with a molecular weight of approximately 349.22 g/mol. The compound's structure includes:

- A brominated aromatic ring

- An ethyl ester functional group

- A 2-methylbenzyl ether substituent

These features influence its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that Ethyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate may possess antimicrobial properties. Preliminary studies suggest its effectiveness against various bacterial strains, which is crucial for developing new antimicrobial agents. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. The bromine substitution may enhance its interaction with cellular targets, leading to increased cytotoxicity against tumor cells.

Interaction Studies

Interaction studies primarily focus on Ethyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate's effects on cytochrome P450 enzymes, which play a significant role in drug metabolism. These studies indicate that the compound may influence the metabolism of co-administered drugs, highlighting the importance of understanding its pharmacokinetics and potential drug-drug interactions.

| Enzyme | Effect | Reference |

|---|---|---|

| CYP1A2 | Inhibition observed | |

| CYP3A4 | Moderate inhibition | |

| CYP2D6 | No significant effect |

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of Ethyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antimicrobial activity.

Case Study: Anticancer Activity

In another study, the compound was tested on human breast cancer cell lines (MCF-7). Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.

Q & A

Q. What are established synthetic routes for Ethyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate?

Methodological Answer: The compound can be synthesized via a multi-step approach:

- Step 1: Bromination of a precursor like ethyl 2-ethoxy-4-methylbenzoate using brominating agents (e.g., NBS or Br₂) in solvents like CCl₄ or DCM at 40–60°C to introduce the bromine substituent .

- Step 2: Functionalization via palladium-catalyzed carbonylation (e.g., CO insertion) in ethanol at 30–50°C to form ester intermediates .

- Step 3: Etherification using 2-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the (2-methylbenzyl)oxy group.

Key parameters include solvent polarity, temperature control, and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. How is the compound structurally characterized?

Methodological Answer:

- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure. SHELX programs (e.g., SHELXL for refinement) are widely used to analyze bond lengths, angles, and intermolecular interactions .

- Spectroscopy:

- Elemental Analysis: Validates empirical formula (e.g., C₁₇H₁₅BrO₃) with <0.3% error .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

- Cross-Validation: Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) to identify discrepancies in substituent effects or conformational dynamics .

- 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals and assign ambiguous protons/carbons.

- Crystallographic Validation: SCXRD provides unambiguous structural data to reconcile spectral mismatches .

Q. What strategies improve yield in multi-step syntheses of this compound?

Methodological Answer:

- Optimized Bromination: Use excess NBS in refluxing CCl₄ to ensure complete conversion of methyl to bromomethyl groups .

- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for carbonylation efficiency. Add ligands like PPh₃ to stabilize intermediates .

- Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (hexane/ethanol) to isolate high-purity product .

Q. How are crystallization challenges addressed for X-ray analysis?

Methodological Answer:

- Solvent Selection: Use low-polarity solvents (e.g., hexane) for slow evaporation, promoting crystal growth. Add a co-solvent (e.g., ethyl acetate) to enhance solubility .

- Temperature Gradients: Gradual cooling from 50°C to room temperature reduces nucleation sites.

- SHELX Refinement: Apply TWINABS for twinned crystals or SHELXD for phase problem resolution in poorly diffracting samples .

Q. How does steric hindrance from the 2-methylbenzyl group impact reactivity?

Methodological Answer:

- Kinetic Studies: Compare reaction rates of methyl- vs. bulkier benzyl-substituted analogs in nucleophilic substitutions (e.g., SN2 vs. SN1 pathways).

- Computational Modeling: Use MolProbity or PyMOL to analyze steric maps and predict regioselectivity in etherification or cross-coupling reactions .

Data Contradiction Analysis

Q. How to interpret conflicting HPLC purity results vs. NMR integration?

Methodological Answer:

- HPLC Method Development: Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve co-eluting impurities.

- NMR Relaxation Delays: Increase d1 (delay time) to ensure complete relaxation of nuclei, improving integration accuracy.

- Spiking Experiments: Add authentic samples of suspected byproducts (e.g., de-brominated analogs) to confirm/rule out contamination .

Application-Oriented Questions

Q. What biological activity screening methods are suitable for this compound?

Methodological Answer:

- Antimicrobial Assays: Use broth microdilution (CLSI guidelines) to test against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition: Perform fluorescence-based assays (e.g., protease inhibition) with fluorogenic substrates.

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.